molecular formula C7H7FO2 B1340368 3-Fluoro-2-methoxyphenol CAS No. 96994-70-6

3-Fluoro-2-methoxyphenol

Cat. No. B1340368
CAS RN: 96994-70-6
M. Wt: 142.13 g/mol
InChI Key: DDDOFQQYNZCQSD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenol is a chemical compound that is part of a broader class of organic molecules characterized by the presence of a fluorine atom and a methoxy group attached to a phenolic structure. The presence of these functional groups can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical research studies.

Synthesis Analysis

The synthesis of compounds related to 3-Fluoro-2-methoxyphenol has been reported in the literature. For instance, a series of novel compounds including (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol were synthesized and characterized using various techniques such as X-ray diffraction, FT–IR, and UV–Vis spectroscopy . Another study describes the use of 2-fluoro-3-methoxyacrylic acid derivatives for the synthesis of fluorine-bearing heterocyclic compounds, demonstrating the versatility of fluorinated building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, the optimized molecular geometry, including bond lengths and angles, was calculated for (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol, and the results were in good agreement with experimental X-ray data . This indicates that DFT is a suitable level of theory for studying such molecules.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often unique due to the electronegative nature of fluorine. In the case of 3-Fluoro-2-methoxyphenol derivatives, their reactivity has been explored in the context of synthesizing heterocyclic compounds and as part of chemosensor development. For instance, a fluorophore with a 2-methoxyphenyl moiety was synthesized and shown to exhibit selective responses to metal ions and protons, suggesting potential applications in sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-Fluoro-2-methoxyphenol have been investigated through various spectroscopic and computational methods. The experimental and theoretical IR, UV–Vis, and NMR spectra provide insights into the electronic structure and intermolecular interactions of these molecules . Additionally, properties such as non-linear optical behavior, natural bond orbital analysis, and molecular electrostatic potential have been calculated, which are not accessible experimentally .

Scientific Research Applications

Thermochemical and Spectroscopic Properties

Methoxyphenols, including compounds like 2-methoxyphenol and 3-methoxyphenol, have been studied for their strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical, spectroscopic (Fourier transform infrared or FTIR), and quantum-chemical studies provide insights into their thermodynamic properties, such as enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. These properties are crucial in understanding the applications of methoxyphenols in various scientific fields, including materials science and pharmaceuticals (Varfolomeev et al., 2010).

Photoconductive Applications

Research demonstrates that poly(4-fluoro-2-methoxyphenol) exhibits promising characteristics as a photoconductive material. Synthesized using enzymes like horseradish peroxidase, this polyfluorophenol shows significant potential for application in photoelectronic devices due to its photoconductivity under certain light intensities. This highlights its relevance in the development of eco-friendly and efficient photoconductive materials (Zaragoza-Gasca et al., 2011).

Structural and Chemical Analysis

Studies have been conducted on compounds like (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol, focusing on their X-ray diffraction, FT-IR, UV–Vis spectroscopy, and computational analysis using density functional theory (DFT). These analyses are vital in understanding the molecular structure, intermolecular interactions, electronic properties, and potential applications in various fields including chemistry and material sciences (Demircioğlu et al., 2018).

Fluorinated Heterocyclic Compounds Synthesis

Fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, have been synthesized using derivatives like the Me ester of 2-fluoro-3-methoxyacrylic acid. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique chemical properties and biological activities (Shi et al., 1996).

Safety And Hazards

The safety information for 3-Fluoro-2-methoxyphenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDOFQQYNZCQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540816
Record name 3-Fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxyphenol

CAS RN

96994-70-6
Record name 3-Fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Zhang, X Xu, Y Chen, Y Qiu, X Liu, BF Liu… - European Journal of …, 2015 - Elsevier
We report the synthesis of novel, potentially hypnotic fluorine-substituted phenyl acetate derivatives. We describe the structure–activity relationship that led us to the promising derivative…
Number of citations: 4 www.sciencedirect.com
N Chakka, KL Andrews, LM Berry, H Bregman… - European Journal of …, 2017 - Elsevier
… )-3-(3-fluoro-2-methoxyphenoxy)azetidine (4): Using General Procedure C, Mitsunobu reaction of 1-(benzo[d][1,3]dioxol-5-ylsulfonyl)azetidin-3-ol 26a with 3-fluoro-2-methoxyphenol …
Number of citations: 11 www.sciencedirect.com

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